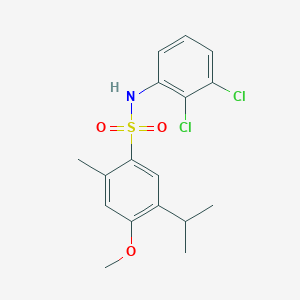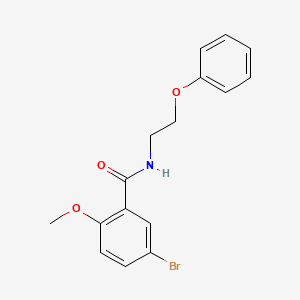
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane
Vue d'ensemble
Description
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane, also known as Bromocriptine, is a synthetic ergoline derivative that acts as a dopamine receptor agonist. It was first developed in the 1960s and has since been used in the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and acromegaly.
Mécanisme D'action
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to increased dopamine activity, which can help to alleviate symptoms of Parkinson's disease and other dopamine-related disorders. In addition, 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee also inhibits the production of prolactin by binding to and activating dopamine receptors in the pituitary gland.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has a number of biochemical and physiological effects on the body. It stimulates the release of dopamine in the brain, which can lead to improved mood and cognitive function. It also inhibits the production of prolactin, which can help to reduce the risk of infertility and other health problems associated with hyperprolactinemia. In addition, 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in a variety of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has a number of advantages and limitations for use in lab experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying dopamine receptor signaling pathways. In addition, it has been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, one limitation is its relatively low potency compared to other dopamine receptor agonists, which may limit its utility in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee. One area of interest is its potential use in the treatment of other dopamine-related disorders, such as schizophrenia and addiction. Another area of interest is its potential as an immunomodulatory agent, which may have applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, there is also interest in developing more potent and selective dopamine receptor agonists based on the structure of 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee, which may have improved therapeutic efficacy and fewer side effects.
Applications De Recherche Scientifique
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in treating Parkinson's disease by stimulating dopamine receptors in the brain, which helps to alleviate symptoms such as tremors and rigidity. In addition, it is commonly used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood, which can lead to infertility and other health problems. 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee works by inhibiting the production of prolactin, thereby reducing its levels in the blood.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-17(14-5-3-2-4-6-14)11-19-16(20-12-17)13-7-9-15(18)10-8-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXHPLJOQKPFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-methyl-5-phenyl-1,3-dioxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4331524.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)

![methyl 4-[({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4331584.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
![N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4331587.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B4331594.png)
![4-(2-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331596.png)
![4-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331604.png)